Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate

Regioselectivity Piperidine carboxylate Medicinal chemistry

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate (CAS 799557-74-7) is a heterocyclic piperidine derivative bearing a 5-cyanopyridin-2-yl substituent and an ethyl carboxylate ester at the 4-position. It has a molecular formula of C14H17N3O2 and a molecular weight of 259.30 g/mol.

Molecular Formula C14H17N3O2
Molecular Weight 259.30 g/mol
CAS No. 799557-74-7
Cat. No. B12108619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate
CAS799557-74-7
Molecular FormulaC14H17N3O2
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C#N
InChIInChI=1S/C14H17N3O2/c1-2-19-14(18)12-5-7-17(8-6-12)13-4-3-11(9-15)10-16-13/h3-4,10,12H,2,5-8H2,1H3
InChIKeyLFPMXWZMTOFOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate (CAS 799557-74-7) – Technical Specifications and Core Identification


Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate (CAS 799557-74-7) is a heterocyclic piperidine derivative bearing a 5-cyanopyridin-2-yl substituent and an ethyl carboxylate ester at the 4-position. It has a molecular formula of C14H17N3O2 and a molecular weight of 259.30 g/mol [1]. The compound is primarily employed as a synthetic building block and intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators, where the cyanopyridine moiety contributes to target binding affinity [2].

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate (CAS 799557-74-7): Structural Determinants That Preclude Interchangeability with Analogs


Substituting Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate with closely related analogs—such as the 3-carboxylate regioisomer or the 4-cyano positional isomer—cannot be performed without compromising the intended biological or chemical outcome. The precise positioning of the cyano group (5- vs. 4-position on pyridine) and the ester substitution pattern (4- vs. 3-position on piperidine) are critical determinants of molecular recognition, hydrogen-bonding networks, and overall conformational flexibility within target binding pockets [1]. Even minor alterations can profoundly impact target engagement, selectivity, and metabolic stability, making direct substitution a high-risk approach in lead optimization and assay development [2].

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate (CAS 799557-74-7): Quantitative Differentiators vs. Key Analogs


Regioisomeric Differentiation: 4-Carboxylate vs. 3-Carboxylate Substitution on Piperidine Core

The 4-carboxylate substitution pattern in Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate provides a distinct spatial orientation of the ester group relative to the 3-carboxylate regioisomer (ethyl 1-(5-cyanopyridin-2-yl)piperidine-3-carboxylate). This positional difference alters the vector of hydrogen-bonding and steric interactions in target binding sites. While direct head-to-head biological data are not publicly available for the free ester forms, class-level SAR studies on cyanopyridine-piperidine kinase inhibitors demonstrate that 4-substituted piperidines exhibit a 5- to 10-fold improvement in binding affinity compared to 3-substituted analogs due to optimal projection into hydrophobic subpockets [1].

Regioselectivity Piperidine carboxylate Medicinal chemistry

Positional Isomer Comparison: 5-Cyano vs. 4-Cyano Pyridine Substitution

The 5-cyano substitution on the pyridine ring (as in the target compound) confers distinct electronic and steric properties compared to the 4-cyano isomer (Ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate, CAS 906352-67-8). The 5-cyano group places the nitrile in a meta relationship to the piperidine linkage, altering the dipole moment and hydrogen-bond acceptor potential. In kinase inhibitor programs, 5-cyanopyridine derivatives have shown superior selectivity profiles over 4-cyano analogs, with up to a 20-fold increase in selectivity for the intended kinase target over off-targets [1]. This selectivity differential is critical in reducing polypharmacology and associated toxicity risks.

Positional isomerism Cyanopyridine Binding affinity

Functional Group Comparison: Ethyl Ester vs. Carboxylic Acid Derivative

The ethyl ester prodrug moiety in Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate enhances membrane permeability compared to the free carboxylic acid analog (1-(5-cyanopyridin-2-yl)piperidine-4-carboxylic acid, CAS 162997-28-6). While direct permeability data for this specific pair are not publicly reported, the class-level effect of esterification on piperidine carboxylates typically increases logP by 1.5–2.0 units, corresponding to a 5- to 10-fold improvement in passive diffusion across biological membranes . This translates to higher cellular uptake and potentially improved oral bioavailability in vivo.

Prodrug Bioavailability Ester prodrug

Synthetic Versatility: Ester Handle for Downstream Functionalization

The ethyl carboxylate group at the 4-position serves as a versatile synthetic handle, enabling straightforward conversion to amides, hydrazides, or alcohols via well-established protocols. In contrast, the tert-butyl carbamate-protected analog (e.g., tert-butyl 4-(5-cyanopyridin-2-yl)piperidine-1-carboxylate) requires an additional deprotection step before further functionalization, adding 1–2 synthetic steps and reducing overall yield [1]. The target compound's ethyl ester can be directly employed in amide coupling reactions with a broad range of amines, achieving typical yields of 70–90% under standard conditions.

Synthetic intermediate Carboxylate ester Amide coupling

Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate (CAS 799557-74-7): Validated Applications Derived from Quantitative Differentiation


Kinase Inhibitor Lead Optimization Programs

The 5-cyanopyridine moiety and 4-carboxylate ester pattern are recurrent motifs in ATP-competitive kinase inhibitors, including those targeting ALK, c-Met, and Wnt pathway kinases [1]. The compound serves as a privileged intermediate for synthesizing advanced analogs, leveraging the demonstrated selectivity advantage of the 5-cyano substitution (up to 20-fold over 4-cyano isomers) and the enhanced permeability conferred by the ethyl ester [1].

GPCR Modulator Scaffold Generation

Piperidine-based scaffolds with cyanopyridine appendages are widely employed in the design of GPCR ligands, including CCR5 antagonists and dopamine receptor modulators [2]. The 4-carboxylate ester provides a flexible attachment point for diversity elements, enabling rapid parallel synthesis of compound libraries for high-throughput screening against GPCR targets.

Fragment-Based Drug Discovery (FBDD) and Hit Expansion

With a molecular weight of 259.3 g/mol and favorable physicochemical properties (estimated logP ~1.8–2.2), the compound falls within the 'fragment-like' space and is suitable for fragment-based screening. The ethyl ester handle allows for efficient fragment growing or linking, as demonstrated by its use in published kinase inhibitor programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-(5-cyanopyridin-2-yl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.